molecular formula C5H6ClF3O B1458358 Pentanoyl chloride, 5,5,5-trifluoro- CAS No. 1186202-35-6

Pentanoyl chloride, 5,5,5-trifluoro-

Cat. No.: B1458358
CAS No.: 1186202-35-6
M. Wt: 174.55 g/mol
InChI Key: JIEZNTACJYYTDK-UHFFFAOYSA-N
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Description

Pentanoyl chloride, 5,5,5-trifluoro- is a chemical compound used in various scientific research applications. Its synthesis method involves the reaction of pentanoyl chloride with trifluoroacetic anhydride. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Structural Studies

Pentanoyl chloride, specifically in its vapor form mixed with a supersonic expansion of argon gas, has been subjected to structural studies using chirped pulse Fourier transform microwave spectrometry. This research identified two conformers of pentanoyl chloride, establishing baseline data for rotational constants, quartic centrifugal distortion constants, and chlorine nuclear electric quadrupole coupling tensors for the compound (Powoski & Cooke, 2012).

Reaction with Fluoroolefins

Research has shown that acid chlorides, including variants similar to pentanoyl chloride, can react with fluoroolefins. This process has been demonstrated to produce compounds like 4-chloro-4,4-difluoro-2-butanone and 1-chloro-1,1-difluoro-3-pentanone, highlighting a pathway for synthesizing fluorinated ketones (Knuniants et al., 1958).

Encapsulation Applications

The modification of alginate with molecules of pentadecafluorooctanoyl chloride (a similar fluorinated pentanoyl chloride derivative) for cell encapsulation purposes demonstrates the compound's utility in biomedical materials. This modification enhances mass transport and bioinertness, improving cellular viability within three-dimensional alginate hydrogel environments (Gattás-Asfura, Fraker, & Stabler, 2012).

Synthesis of Fluorinated Compounds

Pentanoyl chloride derivatives are pivotal in the synthesis of fluorinated compounds, indicating their role in creating materials with novel properties. The synthesis of 4,5,6,7,8-pentafluoro-2H-cyclohepta[b]furan-2-one, for example, involves reactions that underscore the versatility of fluorinated pentanoyl chlorides in organic synthesis (Brooke et al., 1991).

Properties

IUPAC Name

5,5,5-trifluoropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c6-4(10)2-1-3-5(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEZNTACJYYTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186202-35-6
Record name 5,5,5-trifluoropentanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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